![molecular formula C9H20N2O B13218017 (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxyl group and a methyl(propan-2-yl)amino group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Substitution Reaction: The piperidine derivative undergoes a substitution reaction with methyl(propan-2-yl)amine under controlled conditions to introduce the amino group.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a suitable catalyst to achieve the desired stereochemistry.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing chromatographic techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Biology: Employed in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-[Methyl(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Methyl(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl(propan-2-yl)amino group, which confer distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
(3S,4S)-3-[methyl(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(2)11(3)8-6-10-5-4-9(8)12/h7-10,12H,4-6H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
VAKPLINBIYRIPZ-IUCAKERBSA-N |
SMILES isomérique |
CC(C)N(C)[C@H]1CNCC[C@@H]1O |
SMILES canonique |
CC(C)N(C)C1CNCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)

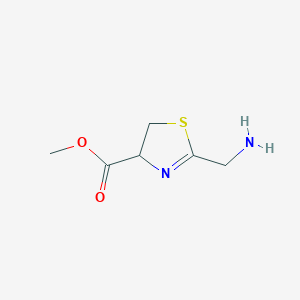


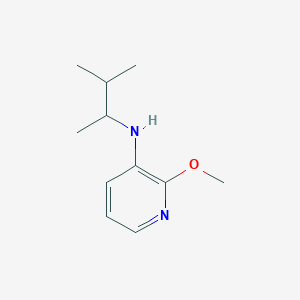
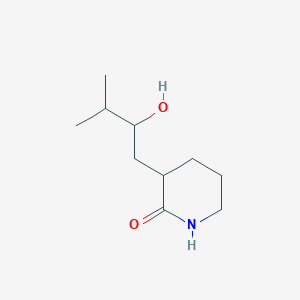
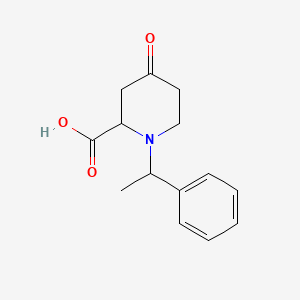
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
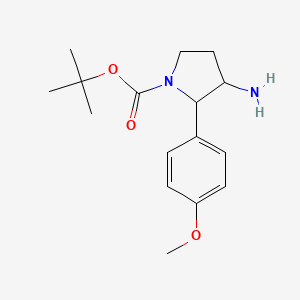
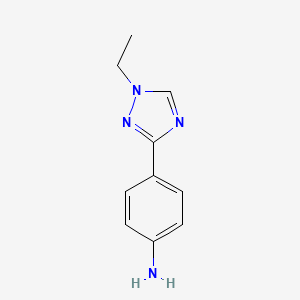


![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)
